Linker Length Dependency: C5 Alkyl Chain Enables Specific Ternary Complex Geometry Distinct from C3, PEG, and Extended Analogs
PROTAC degradation efficiency is exquisitely sensitive to linker atom count, with systematic studies demonstrating that optimal linker length is target- and context-dependent. For VHL-recruiting SHP2 PROTACs, varying linker length from 11 to 14 atoms resulted in degradation efficiency ranging from 16% to >95% at 1 μM, with the 13-atom linker achieving >95% degradation while the 14-atom linker dropped to 16% [1]. The C5 alkyl linker in (S,R,S)-Ahpc-C5-NH2 provides a defined 5-carbon spacer between the VHL ligand and the terminal amine conjugation point, representing a specific intermediate length distinct from C3-NH2 (3-carbon) and C7-NH2 (7-carbon) analogs that will yield different ternary complex geometries upon conjugation .
| Evidence Dimension | Degradation efficiency as a function of linker atom count |
|---|---|
| Target Compound Data | C5 alkyl linker (5-carbon spacer between VHL ligand and terminal amine) |
| Comparator Or Baseline | VHL-based SHP2 PROTACs with linkers of 11 atoms (36-51% degradation), 13 atoms (>95% degradation), and 14 atoms (16% degradation) at 1 μM |
| Quantified Difference | Linker atom count variation of 1-3 atoms shifts degradation efficiency by >50 percentage points |
| Conditions | HEK293 cells, 16 h treatment, 1 μM PROTAC concentration |
Why This Matters
This quantifies the functional sensitivity to linker length, establishing that C5-NH2 cannot be assumed interchangeable with C3-NH2, C6-NH2, or C7-NH2 without target-specific validation.
- [1] PMC Table 2. Degradation results of second generation SHP2 PROTACs constructed using VHL ligand. HEK293 cells, 16 h treatment. View Source
